1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride
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Description
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride is a useful research compound. Its molecular formula is C16H23ClN4O and its molecular weight is 322.84. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole core have been reported to exhibit selective inhibitory activity against the dopamine transporter dat and partial agonist properties against the μ opioid receptor .
Mode of Action
1,2,4-oxadiazole derivatives have been reported to interact with their targets via hydrogen bonding . The benzyl moiety could interact with the amino acid residue of the target protein via π–π interaction .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Pharmacokinetics
The molecular weight of the compound is 32283 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit cytotoxic activity against tumor and non-tumor mammalian cell lines .
Properties
IUPAC Name |
3-benzyl-5-(3-piperazin-1-ylpropyl)-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O.ClH/c1-2-5-14(6-3-1)13-15-18-16(21-19-15)7-4-10-20-11-8-17-9-12-20;/h1-3,5-6,17H,4,7-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMIDQXHQLXAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=NC(=NO2)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.